2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide
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Overview
Description
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide: is a chemical compound with the following molecular formula:
C8H8BrNO
. It falls under the class of indole derivatives and exhibits interesting biological properties .Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the Fischer indole synthesis , which allows for the construction of the indole ring system. The reaction typically proceeds as follows:
Cyclohexanone Derivative Formation: Start with an optically active cyclohexanone derivative.
Reaction with Phenylhydrazine: React the cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst under reflux in methanol (MeOH).
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis remains a key step in large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substitution reactions may occur at various positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Major Products:: The major products formed from these reactions include various derivatives of the parent compound, each with distinct properties.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Functional Groups: Its functional groups make it valuable for designing new materials.
Biological Activity: Investigate its potential as an anti-HIV agent or explore other biological activities.
Drug Development: Researchers may study its pharmacological properties for drug development.
Fine Chemicals: Industries utilize it in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could explore related indole derivatives and highlight the uniqueness of this particular compound.
Properties
Molecular Formula |
C18H16BrN3O2 |
---|---|
Molecular Weight |
386.2 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-12(23)20-16-6-3-7-17-15(16)8-9-22(17)11-18(24)21-14-5-2-4-13(19)10-14/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
JQQXVTABSJLCSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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